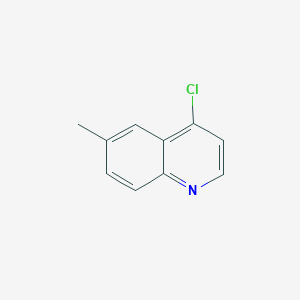
1-phenyl-N-propan-2-ylpyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Retef involves multiple steps, starting from the basic steroid structureThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of Retef follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product with high purity and consistency. The production is carried out in compliance with Good Manufacturing Practices (GMP) to ensure the safety and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
Retef undergoes various chemical reactions, including:
Oxidation: Retef can be oxidized to form different derivatives, which may have varying pharmacological properties.
Reduction: Reduction reactions can modify the functional groups on Retef, potentially altering its activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying its therapeutic effects.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the steroid structure .
Major Products Formed
The major products formed from these reactions include various hydroxylated, acetylated, and substituted derivatives of Retef. These derivatives can have different pharmacological profiles and may be used for specific therapeutic applications .
Scientific Research Applications
Retef has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study steroid chemistry and synthetic methodologies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Used in clinical research to develop new treatments for inflammatory and autoimmune diseases.
Industry: Employed in the formulation of dermatological products and other pharmaceutical preparations.
Mechanism of Action
Retef exerts its effects by binding to the glucocorticoid receptor, leading to the inhibition of phospholipase A2 and the suppression of inflammatory mediators such as prostaglandins and leukotrienes . This results in reduced inflammation and immune response. The molecular targets and pathways involved include the nuclear factor-kappa B (NF-κB) pathway and other inflammatory transcription factors .
Comparison with Similar Compounds
Similar Compounds
Hydrocortisone: A naturally occurring corticosteroid with similar anti-inflammatory properties.
Prednisolone: A synthetic corticosteroid with a similar mechanism of action but different pharmacokinetic properties.
Dexamethasone: A more potent synthetic corticosteroid with a longer duration of action.
Uniqueness of Retef
Retef is unique due to its specific chemical structure, which provides a balanced profile of anti-inflammatory and immunosuppressive effects with minimal side effects. Its acetoxy and hydroxyl groups contribute to its high potency and targeted action in dermatological applications .
Properties
CAS No. |
17551-16-5 |
|---|---|
Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
1-phenyl-N-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C12H15N3/c1-10(2)14-11-8-13-15(9-11)12-6-4-3-5-7-12/h3-10,14H,1-2H3 |
InChI Key |
QXRKOFHNVZENKS-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=CN(N=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)NC1=CN(N=C1)C2=CC=CC=C2 |
Key on ui other cas no. |
17551-16-5 |
Synonyms |
N-Isopropyl-1-phenyl-1H-pyrazol-4-amine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B97853.png)




![4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline](/img/structure/B97867.png)

![2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol](/img/structure/B97872.png)

![5,7-Dimethyl-5H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B97875.png)

![11-methylbenzo[c]acridine-7-carbaldehyde](/img/structure/B97878.png)


